REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].[Cl:4][CH2:5][CH2:6][CH2:7][C:8](Cl)=[O:9]>O1CCCC1>[Cl:4][CH2:5][CH2:6][CH2:7][C:8]([N:2]([CH3:3])[CH3:1])=[O:9]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
28.2
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCCC(=O)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred mechanically while the temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was maintained between 5° C. and 15° C. throughout the addition
|
Type
|
ADDITION
|
Details
|
After the final addition
|
Type
|
FILTRATION
|
Details
|
the solution was filtered
|
Type
|
CUSTOM
|
Details
|
to remove solid
|
Type
|
CUSTOM
|
Details
|
precipitates
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCCC(=O)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.6 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |